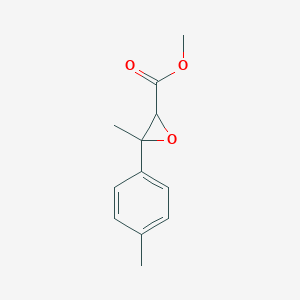![molecular formula C13H22O B13204306 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-7-oxaspiro[52,2-dimethyl-7-oxaspiro[5.6]dodec-9-ene , is a bicyclic compound containing both a spiro ring and an oxygen atom. Its chemical formula is C13H22O, and its molecular weight is 194.32 g/mol
Vorbereitungsmethoden
a. Synthetic Routes:
Several synthetic routes exist for the preparation of 1,5-dimethyl-7-oxaspiro[5.6]dodec-9-ene. One common approach involves cyclization of a suitable precursor, typically through intramolecular reactions. For example, a Diels-Alder reaction between a diene and a dienophile can form the spirocyclic ring system. Other methods include radical cyclizations or acid-catalyzed cyclizations.
b. Reaction Conditions:
The specific reaction conditions depend on the chosen synthetic route. Generally, mild to moderate temperatures and appropriate catalysts are employed to achieve efficient cyclization. Solvents like dichloromethane or tetrahydrofuran are often used.
c. Industrial Production:
. Its commercial production likely involves optimization of existing synthetic methods.
Analyse Chemischer Reaktionen
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially yielding functionalized derivatives.
Reduction: Reduction can lead to saturated analogs.
Substitution: Nucleophilic substitution reactions can modify the spirocyclic ring.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and Lewis acids (for cyclization) are relevant.
Major Products: These reactions yield diverse products, including spirocyclic compounds with altered substituents.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene finds applications across disciplines:
Chemistry: As a building block for novel spirocyclic compounds.
Biology: Potential bioactive properties warrant investigation.
Medicine: Its pharmacological effects and potential therapeutic applications merit study.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its spirocyclic structure, similar compounds include other spirocyclic ethers or heterocycles. Further exploration can reveal its distinct features.
Eigenschaften
Molekularformel |
C13H22O |
|---|---|
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
1,5-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-11-7-6-8-12(2)13(11)9-4-3-5-10-14-13/h3,5,11-12H,4,6-10H2,1-2H3 |
InChI-Schlüssel |
OEZTWJANKCCOGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C12CCC=CCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
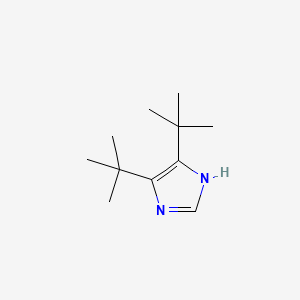
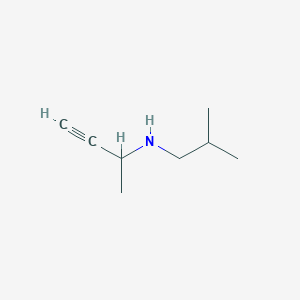
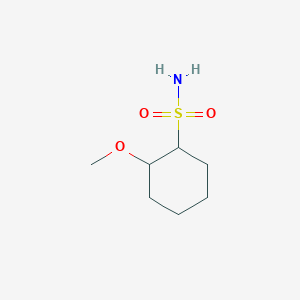
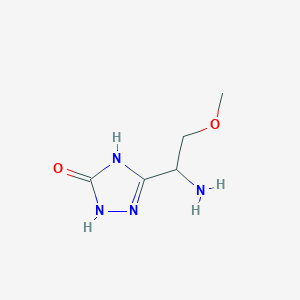

![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)

![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
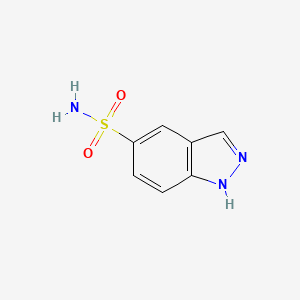
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
